molecular formula C13H10Cl2N2O2S B2955741 (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1796957-92-0

(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2955741
M. Wt: 329.2
InChI Key: UZJHCLGCECWKFS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various rings and the addition of functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic techniques, such as 1H-NMR, FTIR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the dichlorophenyl group might make it relatively non-polar and lipophilic .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

A study described the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from similar structural frameworks. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Mistry & Desai, 2006).

Anticancer and Antimicrobial Agents

Another research highlighted the synthesis of novel pyrazole derivatives, showing higher anticancer activity than the reference drug, doxorubicin, and possessing good to excellent antimicrobial activity. This indicates the potential of these compounds in cancer therapy and infection control (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Activity Studies

Research on (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives revealed their structural characterization and potential antibacterial activity through density functional theory calculations and molecular docking studies. These findings offer insights into the compound's mechanism of action against bacterial infections (Shahana & Yardily, 2020).

Antioxidant Activity of Thiazole Analogues

A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and demonstrated potent antioxidant activity. This suggests these compounds could serve as a new class of antioxidants for therapeutic or preventive applications in oxidative stress-related diseases (Reddy et al., 2015).

Fluorene-based Antimicrobial and Anticancer Agents

Synthesis of thiazolidinone and azetidinone analogues based on a fluorene moiety showed remarkable activity against certain cancer cell lines and multidrug-resistant strains, indicating their efficiency as both antimicrobial and anticancer agents. This research opens avenues for developing new therapeutic agents (Hussein et al., 2020).

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. If it shows promise in preliminary studies, it could be further developed and eventually used in various applications .

properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJHCLGCECWKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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